5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a thienopyrimidine core with a 4-chlorophenyl and a naphthalen-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thienopyrimidine core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-4-(2-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine: This compound features a similar thienopyrimidine core but with different substituents, leading to distinct properties and applications.
5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine: Another related compound with a naphthyloxy group instead of the naphthalen-1-yl group.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine lies in its specific combination of substituents, which confer unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H14ClN3S |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H14ClN3S/c23-16-10-8-15(9-11-16)18-12-27-22-20(18)21(24-13-25-22)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-13H,(H,24,25,26) |
InChI Key |
IXVRCAJCWZKGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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